8-甲氧基-3-甲基喹啉

描述

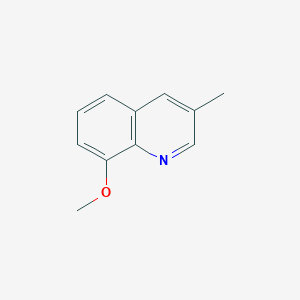

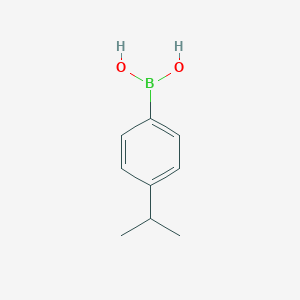

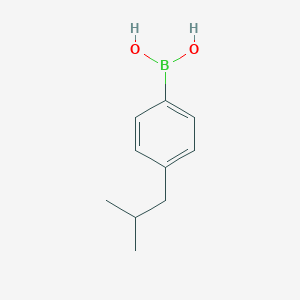

8-Methoxy-3-methylquinoline is a chemical compound that is part of the quinoline family, which are heterocyclic aromatic organic compounds. The structure of 8-methoxy-3-methylquinoline includes a quinoline core with a methoxy group at the 8-position and a methyl group at the 3-position. This compound is of interest due to its potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of 8-methoxy-3-methylquinoline and its derivatives can be achieved through various methods. One approach involves the rhodium(III)-catalyzed cross-coupling reaction of 8-methylquinolines with allylic alcohols in water, leading to the synthesis of γ-quinolinyl carbonyl compounds . Another method includes the use of aryloxazolines as key intermediates, which undergo nucleophilic displacement followed by electrophilic substitution to yield properly substituted benzene intermediates necessary for conversion to tetrahydroisoquinolines . Additionally, the synthesis of a primaquine metabolite, which is a derivative of 8-methoxyquinoline, has been reported .

Molecular Structure Analysis

The molecular structure of 8-methoxy-3-methylquinoline is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The methoxy and methyl substituents influence the electronic and steric properties of the molecule, which can affect its reactivity and interaction with biological targets or other chemical entities.

Chemical Reactions Analysis

8-Methoxyquinoline derivatives participate in various chemical reactions. For instance, the reactions of 8-methoxyquinoline with diorganotin dichlorides have been investigated, yielding products such as distannoxanes, 8-methoxyquinolinium chloride, and organostannate salts . The reactivity of these compounds is influenced by the substituents on the quinoline ring and the conditions under which the reactions are carried out.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-methoxy-3-methylquinoline derivatives are determined by their molecular structure. The presence of the methoxy group can increase the electron density on the quinoline ring, potentially affecting its hydrogen bonding capabilities, solubility, and overall reactivity. The methyl group can introduce steric hindrance, influencing the molecule's conformation and its interactions with other molecules. These properties are crucial for the compound's applications in coordination chemistry, as seen with 8-hydroxyquinoline derivatives , and for its potential pharmacological activities, as suggested by the synthesis of dopamine antagonists .

科学研究应用

DNA修复抑制

8-甲氧基-3-甲基喹啉已被研究,用于抑制DNA修复酶聚(ADP-核糖)聚合酶(PARP)。这种酶在修复药物和辐射诱导的DNA损伤中起着关键作用。研究表明,像8-甲氧基-3-甲基喹啉这样的化合物可以增强某些癌症治疗的细胞毒性,从而提高其功效(Griffin et al., 1998)。

抗利什曼原虫活性

研究已确定,8-甲氧基-3-甲基喹啉的衍生物,如莱匹定,对引起利什曼病的寄生虫利什曼原虫具有显著活性。这些化合物在动物模型中显示出比标准治疗更有效的效果(Kinnamon et al., 1978)。

光谱学和计算研究

8-甲氧基-3-甲基喹啉已成为光谱学和计算研究的课题。这些研究涉及合成和分析与8-甲氧基-3-甲基喹啉相关的晶体化合物,为开发新的药物化合物提供了对其结构和性质的见解,这对于开发新的药物化合物至关重要(Małecki等人,2010)。

有机铑配合物

该化合物已被用于合成有机铑(III)配合物。这些配合物在催化和材料科学中具有潜在应用,展示了8-甲氧基-3-甲基喹啉在无机化学中的多功能性(Nonoyama, 1974)。

癌症治疗

在癌症研究中,8-甲氧基-3-甲基喹啉衍生物已被研究,用于诱导肝癌细胞的自噬性细胞死亡。这些化合物靶向特定的细胞机制,为癌症治疗提供了一种新的方法(Li et al., 2021)。

癌症诊断中的量子纠缠

8-甲氧基-3-甲基喹啉的一种新颖应用是用于研究量子纠缠动力学,以诊断人类癌细胞、组织和肿瘤。这项研究代表了量子物理学和医学科学的交叉点,可能在癌症诊断领域开辟新的前沿(Alireza et al., 2019)。

属性

IUPAC Name |

8-methoxy-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-6-9-4-3-5-10(13-2)11(9)12-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEAUNIJRGMLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)OC)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxy-3-methylquinoline | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)

![[[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane](/img/structure/B156150.png)